1-(3-Bromopropanoyl)pyrrolidine-2,5-dione
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Overview
Description
1-(3-Bromopropanoyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C7H10BrNO2. It is known for its unique structure, which includes a bromopropanoyl group attached to a pyrrolidine-2,5-dione ring.
Preparation Methods
The synthesis of 1-(3-Bromopropanoyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 3-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
1-(3-Bromopropanoyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropanoyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl groups in the pyrrolidine-2,5-dione ring can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, while reduction reactions typically produce alcohols .
Scientific Research Applications
1-(3-Bromopropanoyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropanoyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromopropanoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(3-Bromopropanoyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
1-(3-Bromopropyl)pyrrolidine-2,5-dione: This compound has a similar structure but with a bromopropyl group instead of a bromopropanoyl group.
Pyrrolidine-2,5-dione Derivatives: Various derivatives of pyrrolidine-2,5-dione, such as those with different substituents on the nitrogen atom, show diverse biological activities and chemical properties.
N-Substituted Pyrrolidines: Compounds with different substituents on the nitrogen atom of the pyrrolidine ring can have varying biological and chemical properties, making them useful for different applications.
Properties
CAS No. |
824939-84-6 |
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Molecular Formula |
C7H8BrNO3 |
Molecular Weight |
234.05 g/mol |
IUPAC Name |
1-(3-bromopropanoyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H8BrNO3/c8-4-3-7(12)9-5(10)1-2-6(9)11/h1-4H2 |
InChI Key |
NGDJYWLQNAXIAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C(=O)CCBr |
Origin of Product |
United States |
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